2,3,4-Trichlorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichlorobenzoyl chloride is an organic compound with the chemical formula C7H2Cl3OCl. It is a chlorinated derivative of benzoyl chloride and is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Vorbereitungsmethoden
2,3,4-Trichlorobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of benzoyl chloride in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective substitution of chlorine atoms at the 2, 3, and 4 positions on the benzene ring. Industrial production methods often involve the use of thionyl chloride or phosphorus trichloride as chlorinating agents.
Analyse Chemischer Reaktionen
2,3,4-Trichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4-trichlorobenzoic acid.
Reduction: It can be reduced to form 2,3,4-trichlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride, phosphorus trichloride, and lithium aluminum hydride. The major products formed from these reactions are amides, esters, and alcohols.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trichlorobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the preparation of biologically active molecules and as a building block in the synthesis of complex natural products.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4-Trichlorobenzoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2,3,4-Trichlorobenzoyl chloride can be compared with other chlorinated benzoyl chlorides, such as 2,4,6-trichlorobenzoyl chloride and 3,5-dichlorobenzoyl chloride. While all these compounds share similar reactivity due to the presence of the benzoyl chloride group, this compound is unique in its specific substitution pattern, which can influence its reactivity and the types of products formed.
Similar compounds include:
- 2,4,6-Trichlorobenzoyl chloride
- 3,5-Dichlorobenzoyl chloride
- 2,4-Dichlorobenzoyl chloride
These compounds are used in similar applications but may exhibit different reactivity and selectivity based on their substitution patterns.
Eigenschaften
CAS-Nummer |
6660-54-4 |
---|---|
Molekularformel |
C7H2Cl4O |
Molekulargewicht |
243.9 g/mol |
IUPAC-Name |
2,3,4-trichlorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl4O/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H |
InChI-Schlüssel |
TVZDIFXOIOIPJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.